

2-Amino-6-chloro-4-pyrimidinol CAS number 1194-21-4

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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-pyrimidinol

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An In-Depth Technical Guide to **2-Amino-6-chloro-4-pyrimidinol** (CAS 1194-21-4) for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Amino-6-chloro-4-pyrimidinol**, a pivotal heterocyclic building block in modern medicinal chemistry. We will move beyond basic data to explore its synthesis, reactivity, and strategic application in drug development, with a focus on the underlying chemical principles that drive its utility.

Introduction: The Strategic Value of the Aminochloropyrimidinol Scaffold

The pyrimidine core is a cornerstone of therapeutic drug design, found in numerous FDA-approved agents for oncology, infectious diseases, and neurological disorders.^{[1][2]} Its prevalence stems from its ability to engage in multiple, specific hydrogen bonding patterns, mimicking the interactions of endogenous purines and pyrimidines.^[2] Within this privileged class, **2-Amino-6-chloro-4-pyrimidinol** (CAS 1194-21-4) emerges as a particularly valuable intermediate. Its trifunctional nature—an amino group, a reactive chloro substituent, and a pyrimidinol system—offers synthetic chemists a versatile platform for building molecular complexity and fine-tuning pharmacological activity. This guide will dissect the properties and reactivity of this compound to empower researchers in its effective application.

Physicochemical & Structural Characteristics

Understanding the fundamental properties of **2-Amino-6-chloro-4-pyrimidinol** is the first step toward its rational use in a synthetic strategy. The compound exists as a solid, typically a white to pale yellow powder or crystalline material.[3][4]

Table 1: Physicochemical Properties of **2-Amino-6-chloro-4-pyrimidinol**

Property	Value	Source
CAS Number	1194-21-4	[5]
Molecular Formula	C ₄ H ₄ ClN ₃ O	[5][6]
Molecular Weight	145.55 g/mol	[5][6]
Physical Form	Solid, Crystal/Powder	[3][4][6]
pKa	7.49 ± 0.50 (Predicted)	[3]
Topological Polar Surface Area (TPSA)	77.95 Å ²	[5]
H-Bond Donors	2	[5]
H-Bond Acceptors	2	[5]
Solubility	Sparingly soluble in DMSO	[3]
Storage	Room temperature, sealed in dry, dark place	[4]

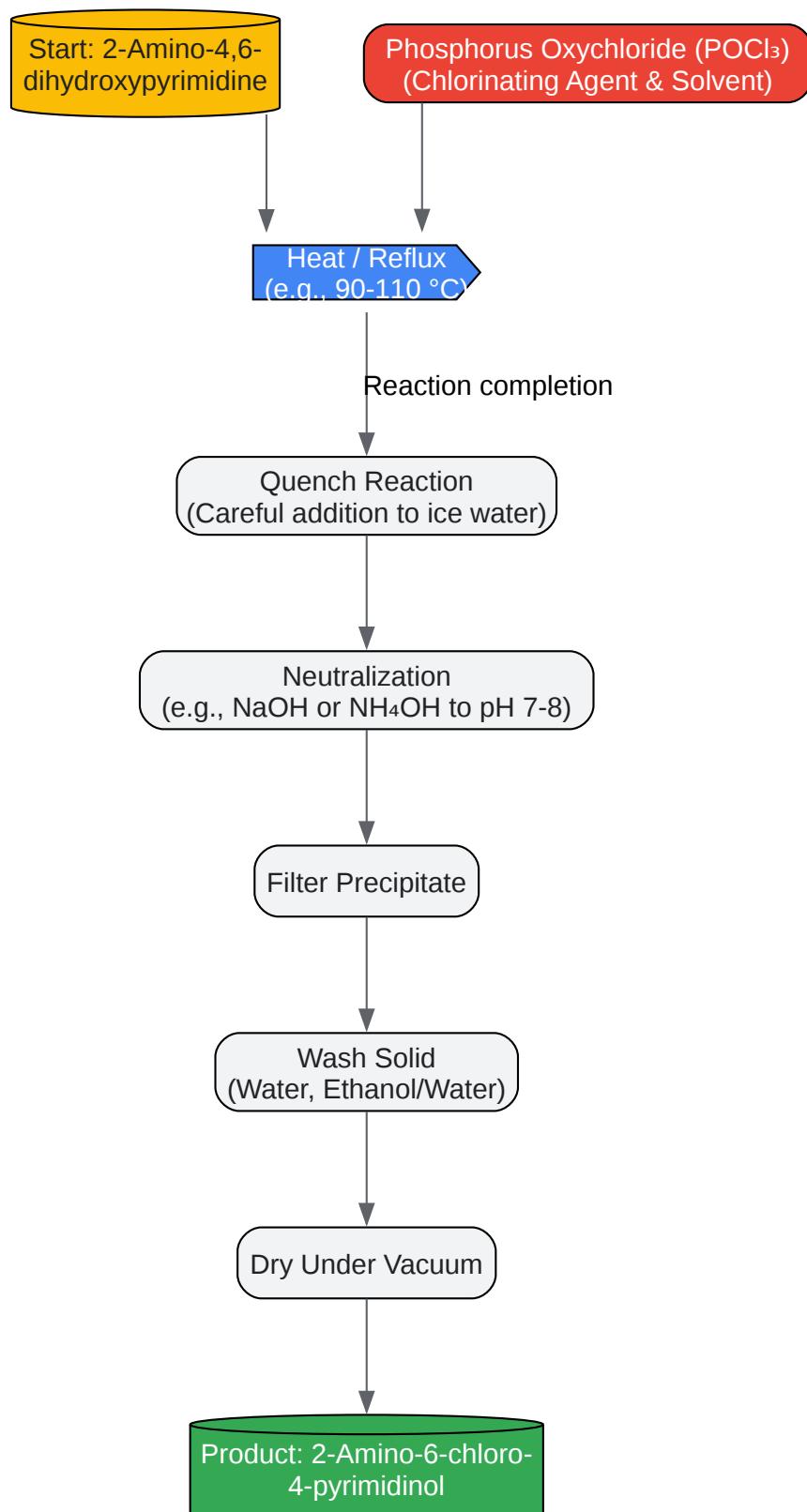
A critical, yet often overlooked, feature of this molecule is its potential for tautomerism. The "-ol" suffix in the common name suggests a hydroxyl group, but the molecule exists in a keto-enol equilibrium, strongly favoring the 2-Amino-6-chloropyrimidin-4(3H)-one (keto) form in most conditions.[7][8] This is crucial as the reactivity and hydrogen bonding potential of the keto tautomer differ significantly from the enol form.

Caption: Figure 1. Keto-enol tautomerism of the title compound.

Synthesis and Purification

The synthesis of **2-Amino-6-chloro-4-pyrimidinol** is typically achieved via the selective chlorination of a dihydroxy precursor. While direct synthesis protocols for this specific molecule are not abundant in literature, the conversion is analogous to well-established procedures for similar pyrimidines.^{[9][10][11]} The most common and industrially relevant method involves the treatment of 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl_3).

The causality behind this choice is the high reactivity of POCl_3 towards hydroxyl groups on electron-deficient rings, converting them into chlorines, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

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Caption: Figure 2. General workflow for the synthesis of **2-Amino-6-chloro-4-pyrimidinol**.

Protocol: Synthesis of 2-Amino-6-chloro-4-pyrimidinol

This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1.0 eq).
- Chlorination: Carefully add an excess of phosphorus oxychloride (POCl_3 , ~5-10 eq), which often serves as both the reagent and solvent.
- Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain until the reaction is complete, as monitored by TLC or HPLC (typically several hours). The mixture should become a homogenous solution.[\[9\]](#)[\[11\]](#)
- Work-up - Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution.
- Neutralization: Adjust the pH of the acidic aqueous solution to approximately 7-8 using a base such as concentrated sodium hydroxide or ammonium hydroxide solution, while maintaining cooling in an ice bath. The product will precipitate out of the solution.[\[9\]](#)
- Isolation: Isolate the solid product by vacuum filtration.
- Purification: Wash the filter cake sequentially with cold water and then a cold ethanol/water mixture to remove residual salts and impurities.
- Drying: Dry the purified solid under vacuum to a constant weight.

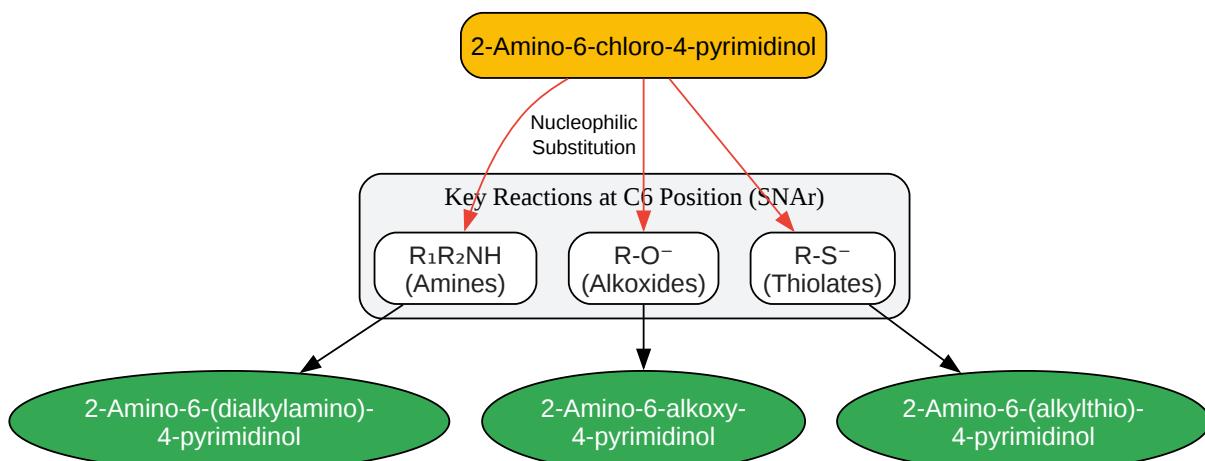
Chemical Reactivity: A Platform for Diversification

The synthetic utility of **2-Amino-6-chloro-4-pyrimidinol** lies in the differential reactivity of its functional groups. The chlorine atom at the C6 position is the primary site for modification via Nucleophilic Aromatic Substitution (SNAr).

The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C6 position electrophilic and thus susceptible to attack by a wide range of nucleophiles, including:

- Amines: Reaction with primary or secondary amines (aliphatic or aromatic) is a common strategy to introduce diverse side chains, crucial for building structure-activity relationships (SAR).[13][14]
- Alkoxides/Thiolates: Introduction of ether or thioether linkages via reaction with alkoxides (e.g., sodium methoxide) or thiolates.[15][16]
- Organometallic Reagents: Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C or C-N bonds, although this may require derivatization to the more reactive 2-amino-4,6-dichloropyrimidine.

The amino group at C2 is less reactive as a nucleophile but can be acylated, alkylated, or used as a key hydrogen bond donor in receptor binding.



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Caption: Figure 3. Key nucleophilic substitution reactions of **2-Amino-6-chloro-4-pyrimidinol**.

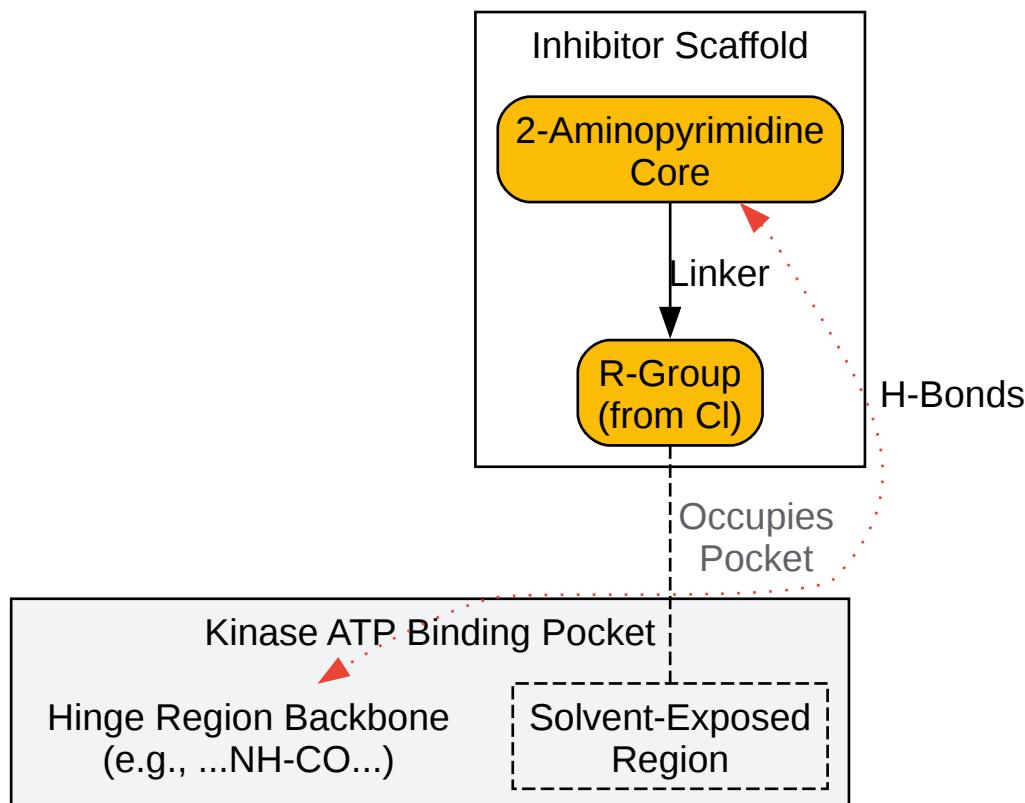
Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors.^[2] Kinases are a critical class of drug targets, and many inhibitors function by competing with ATP for the enzyme's binding site. The 2-aminopyrimidine core is adept at forming two or three key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the enzyme.

2-Amino-6-chloro-4-pyrimidinol serves as an ideal starting point for such inhibitors.

- The 2-amino group acts as the primary hydrogen bond donor to the kinase hinge.
- One of the ring nitrogens acts as a hydrogen bond acceptor.
- The chloro group at C6 is a synthetic handle used to introduce a larger substituent that occupies the solvent-exposed region, allowing for modulation of potency and selectivity. This is exemplified in the development of numerous potent kinase inhibitors, including those targeting Aurora kinases and Src family kinases.^{[2][17][18]}

Beyond kinases, derivatives have shown activity as dopamine receptor inhibitors and have been explored for various therapeutic areas.^[19]



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Caption: Figure 4. Conceptual diagram of a 2-aminopyrimidine scaffold binding to a kinase hinge.

Analytical Characterization

The identity and purity of **2-Amino-6-chloro-4-pyrimidinol** and its derivatives are confirmed using standard analytical techniques.

Table 2: Common Analytical Methods

Method	Purpose	Expected Observations
HPLC	Purity assessment and reaction monitoring	A single major peak for the pure compound, with retention time dependent on the column and mobile phase.[3]
¹ H NMR	Structural elucidation	Signals corresponding to the pyrimidine ring proton and exchangeable protons of the amino and pyrimidinol/amide groups.[20][21]
¹³ C NMR	Structural confirmation	Resonances for the four distinct carbon atoms of the pyrimidine ring.[20]
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak (M ⁺) and a characteristic M+2 peak with ~1/3 the intensity, confirming the presence of a single chlorine atom.[13][21]
FT-IR	Functional group identification	Characteristic stretches for N-H (amine), C=O (amide/keto form), and C=C/C=N bonds of the aromatic ring.[14]

Safety and Handling

As a chlorinated heterocyclic compound, **2-Amino-6-chloro-4-pyrimidinol** requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from analogous compounds like 2-amino-4-chloro-6-methylpyrimidine and other chlorinated amino heterocycles provide a strong basis for safe handling procedures.[22][23][24][25]

- Hazard Classification: May cause skin, eye, and respiratory irritation.[22][24][25] Harmful if swallowed.[25]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[22][23] Handling should be performed in a well-ventilated area or a chemical fume hood.[23][24]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[23][24]
 - Skin: Wash off with soap and plenty of water.[23][25]
 - Inhalation: Move person to fresh air.[22][23]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][23]
- Incompatibilities: Avoid strong oxidizing agents.[22][23]

Conclusion

2-Amino-6-chloro-4-pyrimidinol is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a pharmacophore, particularly in kinase inhibition, make it an invaluable starting material. By understanding its tautomeric nature, synthetic pathways, and key SNAr reactions, researchers can fully leverage this scaffold to construct novel and potent therapeutic candidates.

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